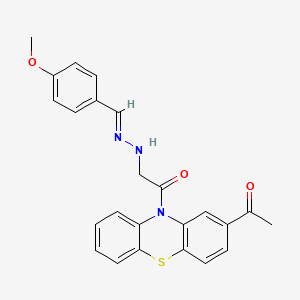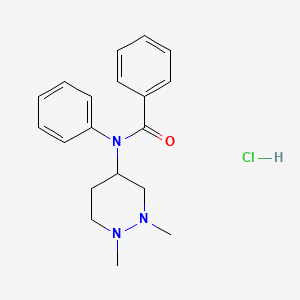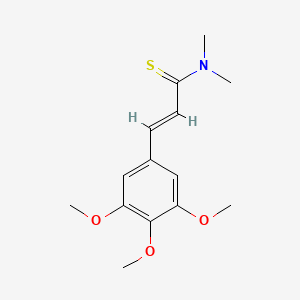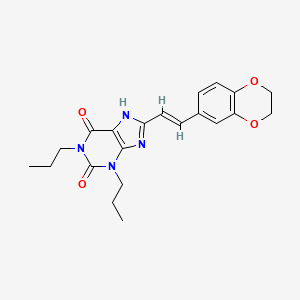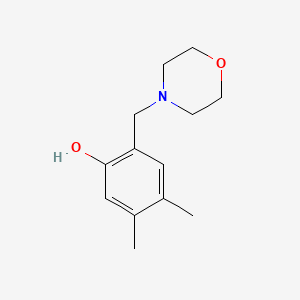
Phenol, 4,5-dimethyl-2-(morpholinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,5-dimethyl-2-(morpholinomethyl)- is a chemical compound with the molecular formula C13H19NO2. It is a derivative of phenol, where the phenol ring is substituted with two methyl groups at the 4 and 5 positions and a morpholinomethyl group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- typically involves the reaction of 4,5-dimethylphenol with formaldehyde and morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholinomethyl group. The general reaction scheme is as follows:
Starting Materials: 4,5-dimethylphenol, formaldehyde, morpholine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,5-dimethyl-2-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens, alkyl groups, or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while alkylation and acylation can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated, alkylated, or acylated derivatives of the compound.
Scientific Research Applications
Phenol, 4,5-dimethyl-2-(morpholinomethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4,5-dimethyl-2-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the morpholinomethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,5-dimethyl-2-ethyl-: This compound has an ethyl group instead of a morpholinomethyl group.
Phenol, 4,5-dimethyl-2-methyl-: This compound has a methyl group instead of a morpholinomethyl group.
Phenol, 4,5-dimethyl-2-(piperidin-1-ylmethyl)-: This compound has a piperidinylmethyl group instead of a morpholinomethyl group.
Uniqueness
Phenol, 4,5-dimethyl-2-(morpholinomethyl)- is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it valuable for various applications.
Properties
CAS No. |
60372-42-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4,5-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-10-7-12(13(15)8-11(10)2)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
InChI Key |
AOXCBRQKKRUDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


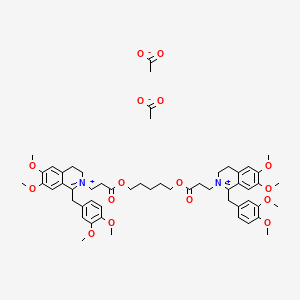
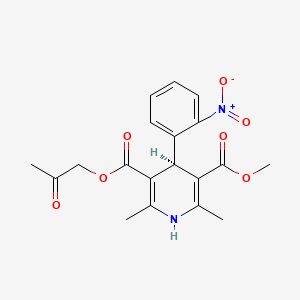
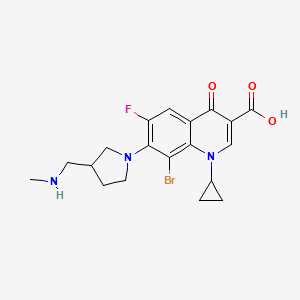

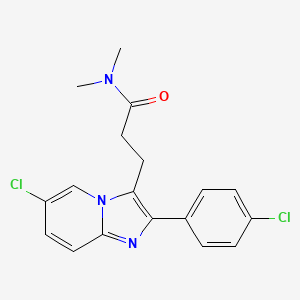
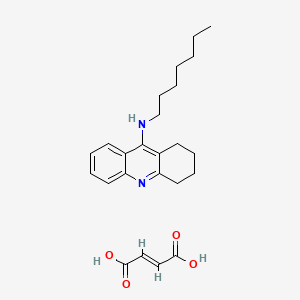
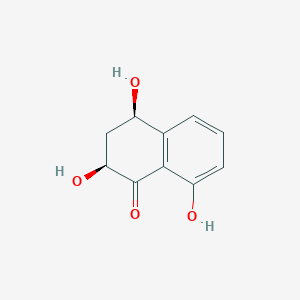
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)

